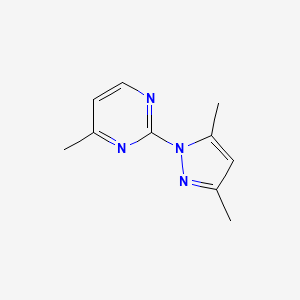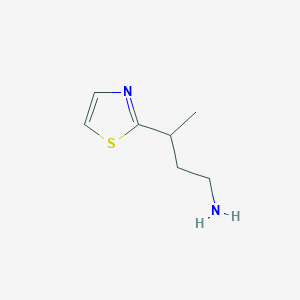
3-(Thiazol-2-yl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Thiazol-2-yl)butan-1-amine is a heterocyclic organic compound featuring a thiazole ring, which consists of both sulfur and nitrogen atomsThe thiazole ring is known for its aromatic properties and reactivity, making it a versatile scaffold in the synthesis of biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of α-amido-β-ketoesters with Lawesson’s reagent to form the thiazole ring . The subsequent introduction of the butan-1-amine side chain can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of thiazole derivatives often employs high-throughput methods to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted synthesis are utilized to enhance reaction rates and yields. These methods allow for the efficient production of large quantities of 3-(1,3-thiazol-2-yl)butan-1-amine .
化学反応の分析
Types of Reactions
3-(1,3-Thiazol-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms within the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, which can exhibit enhanced biological activities .
科学的研究の応用
3-(1,3-Thiazol-2-yl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties
作用機序
The mechanism of action of 3-(1,3-thiazol-2-yl)butan-1-amine involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it can interact with neurotransmitter receptors, influencing neurological pathways .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
Uniqueness
3-(1,3-thiazol-2-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butan-1-amine side chain differentiates it from other thiazole derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications .
特性
分子式 |
C7H12N2S |
|---|---|
分子量 |
156.25 g/mol |
IUPAC名 |
3-(1,3-thiazol-2-yl)butan-1-amine |
InChI |
InChI=1S/C7H12N2S/c1-6(2-3-8)7-9-4-5-10-7/h4-6H,2-3,8H2,1H3 |
InChIキー |
LVAGOLOHPCFJAD-UHFFFAOYSA-N |
正規SMILES |
CC(CCN)C1=NC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


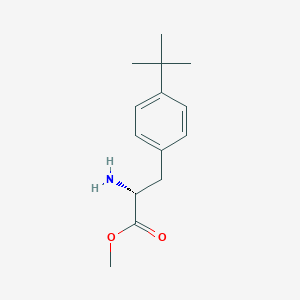
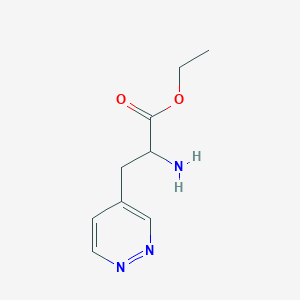
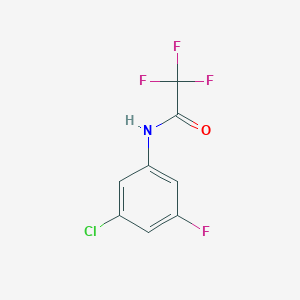
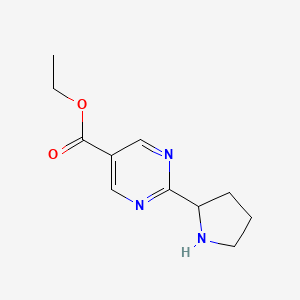
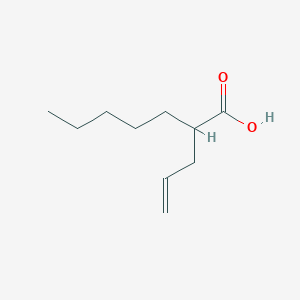
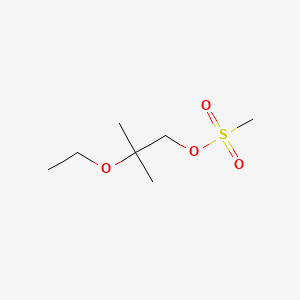


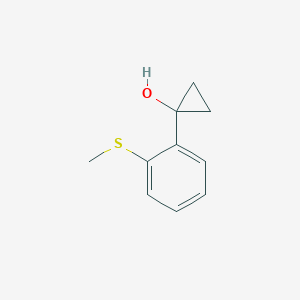
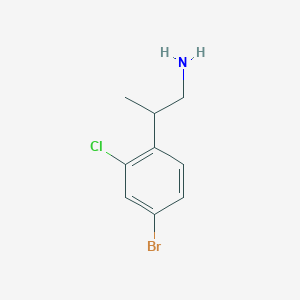
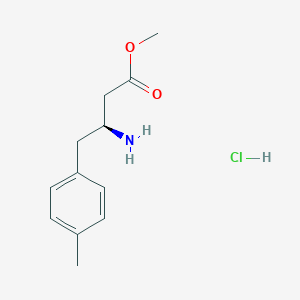
![5-Oxaspiro[3.4]octan-1-amine](/img/structure/B13562114.png)
